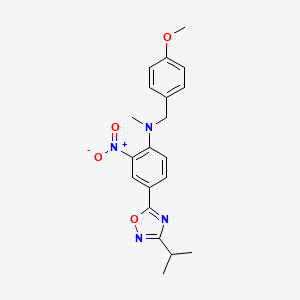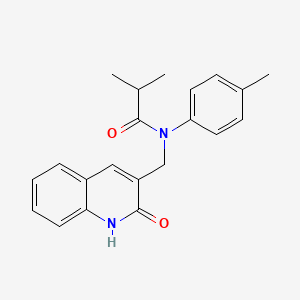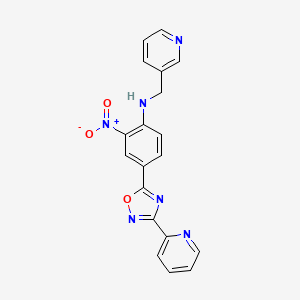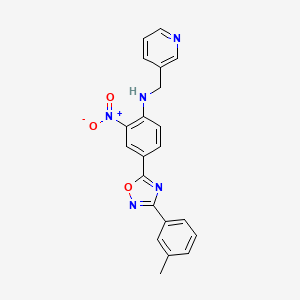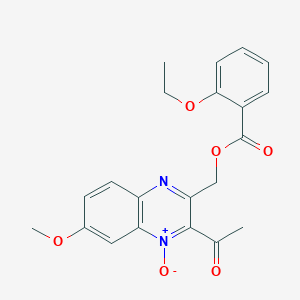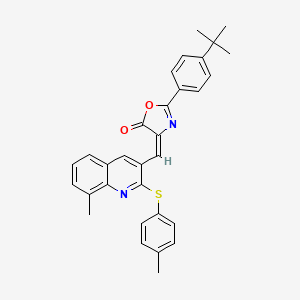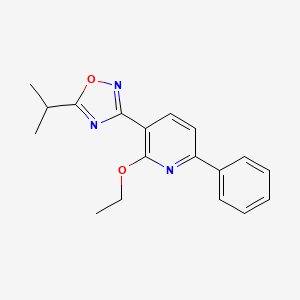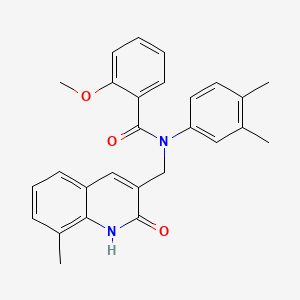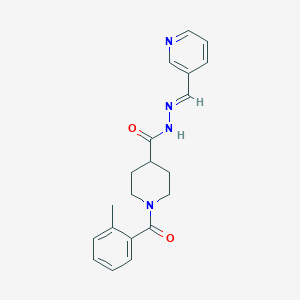
(E)-1-(2-methylbenzoyl)-N'-(pyridin-3-ylmethylene)piperidine-4-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(2-methylbenzoyl)-N'-(pyridin-3-ylmethylene)piperidine-4-carbohydrazide, also known as MPHC, is a chemical compound with potential applications in scientific research.
Mécanisme D'action
(E)-1-(2-methylbenzoyl)-N'-(pyridin-3-ylmethylene)piperidine-4-carbohydrazide inhibits NMTs by binding to the active site of the enzyme and preventing the transfer of myristic acid to the target protein. This results in the inhibition of protein function and can lead to cell death in certain cases. The selectivity of this compound for NMTs over other enzymes is due to the specific interactions between the compound and the active site of the enzyme.
Biochemical and Physiological Effects:
The inhibition of NMTs by this compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. In parasitic infections, this compound has been shown to inhibit the growth and development of the parasite. In viral infections, this compound has been shown to inhibit the replication of the virus. These effects are attributed to the inhibition of NMTs and the subsequent inhibition of protein function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (E)-1-(2-methylbenzoyl)-N'-(pyridin-3-ylmethylene)piperidine-4-carbohydrazide in lab experiments is its selectivity for NMTs, which allows for the specific study of these enzymes. Another advantage is the ability to modulate protein function through the inhibition of NMTs. However, one limitation of using this compound is its potential toxicity to cells, which can lead to non-specific effects. Additionally, the synthesis of this compound can be complex and time-consuming, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of (E)-1-(2-methylbenzoyl)-N'-(pyridin-3-ylmethylene)piperidine-4-carbohydrazide in scientific research. One direction is the development of more potent and selective NMT inhibitors based on the structure of this compound. Another direction is the study of the role of NMTs in other diseases and biological processes. Additionally, the use of this compound in combination with other therapies may lead to synergistic effects and improved therapeutic outcomes.
Méthodes De Synthèse
(E)-1-(2-methylbenzoyl)-N'-(pyridin-3-ylmethylene)piperidine-4-carbohydrazide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-methylbenzoyl chloride and pyridine-3-carboxaldehyde to form 2-methylbenzoylpyridine-3-carboxaldehyde, which is then reacted with piperidine-4-carbohydrazide to yield this compound. The purity of the synthesized compound can be confirmed through various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
(E)-1-(2-methylbenzoyl)-N'-(pyridin-3-ylmethylene)piperidine-4-carbohydrazide has potential applications in scientific research as a tool for studying the role of certain enzymes in various biological processes. Specifically, this compound has been shown to selectively inhibit the activity of a family of enzymes called N-myristoyltransferases (NMTs). These enzymes are involved in the post-translational modification of proteins and have been implicated in a variety of diseases including cancer, viral infections, and parasitic infections. This compound can be used to study the role of NMTs in these diseases and potentially lead to the development of new therapies.
Propriétés
IUPAC Name |
1-(2-methylbenzoyl)-N-[(E)-pyridin-3-ylmethylideneamino]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-15-5-2-3-7-18(15)20(26)24-11-8-17(9-12-24)19(25)23-22-14-16-6-4-10-21-13-16/h2-7,10,13-14,17H,8-9,11-12H2,1H3,(H,23,25)/b22-14+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAQRUUWNNFSQHH-HYARGMPZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC(CC2)C(=O)NN=CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)N2CCC(CC2)C(=O)N/N=C/C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

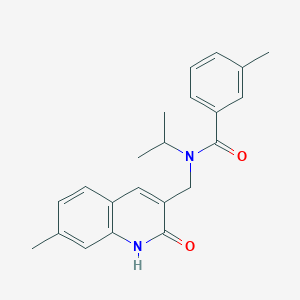
![1-(4-ethoxy-3-methylbenzenesulfonyl)-N-[(oxolan-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7696227.png)

